4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide (CAS: 431993-82-7) is a highly specialized lipophilic screening scaffold and medicinal chemistry building block characterized by its para-ethylphenoxy headgroup, a flexible butanamide linker, and a basic piperidin-1-ylphenyl moiety. In procurement contexts, this compound is primarily evaluated for its precise balance of lipophilicity (LogP) and basicity, which dictates its behavior in aqueous assay buffers and lipid membranes. Unlike crude library mixtures or poorly characterized structural analogs, procurement of this specific compound provides a defined topological polar surface area (TPSA) and predictable ionization states at physiological pH, making it a critical asset for high-fidelity structure-activity relationship (SAR) campaigns and high-throughput screening (HTS) workflows where physicochemical predictability is paramount [1].
Substituting 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide with closely related in-class analogs—such as the 4-methylphenoxy variant or the morpholine-substituted derivative—fundamentally alters the compound's assay performance and handling characteristics. Replacing the piperidine ring with a morpholine drastically reduces the basicity of the aniline nitrogen, shifting the pKa from approximately 6.2 to below 4.0, which eliminates the partial protonation required for adequate aqueous solubility in pH 7.4 buffers [1]. Furthermore, utilizing lower-purity commercial grades often introduces trace amounts of unreacted 4-(piperidin-1-yl)aniline, a reactive contaminant that causes severe autofluorescence and false-positive readouts in optical screening assays [2]. Consequently, generic substitution compromises both the thermodynamic solubility and the signal-to-noise ratio of the target assays.
The presence of the piperidine ring provides a distinct solubility advantage over morpholine-based analogs in standard assay environments. At pH 7.4, the piperidine nitrogen maintains a partial protonation state (pKa ~6.2), yielding a kinetic solubility of 45 µM in phosphate-buffered saline (PBS) containing 1% DMSO. In contrast, the morpholine analog (pKa ~3.8) remains almost entirely neutral, resulting in a kinetic solubility of <10 µM and leading to rapid precipitation during automated liquid handling [1].
| Evidence Dimension | Kinetic Solubility in PBS (pH 7.4, 1% DMSO) |
| Target Compound Data | 45 µM |
| Comparator Or Baseline | Morpholine-substituted analog (<10 µM) |
| Quantified Difference | 4.5-fold higher aqueous solubility |
| Conditions | PBS buffer, pH 7.4, 1% DMSO cosolvent, 25°C |
Higher kinetic solubility prevents compound precipitation during automated liquid handling, drastically reducing false negatives in high-throughput screening.
The para-ethyl substitution on the phenoxy ring provides a targeted lipophilic balance for membrane traversal compared to shorter-chain analogs. In standard Parallel Artificial Membrane Permeability Assays (PAMPA), the target compound exhibits an apparent permeability (Papp) of 15 x 10^-6 cm/s (LogD ~4.2). The 4-methylphenoxy analog (LogD ~3.7) demonstrates a significantly lower Papp of 6 x 10^-6 cm/s, limiting its efficacy in cell-based phenotypic models [1].
| Evidence Dimension | Apparent Permeability (Papp) in PAMPA |
| Target Compound Data | 15 x 10^-6 cm/s |
| Comparator Or Baseline | 4-methylphenoxy analog (6 x 10^-6 cm/s) |
| Quantified Difference | 2.5-fold increase in membrane permeability |
| Conditions | PAMPA model, pH 7.4 donor compartment |
Higher membrane permeability ensures sufficient intracellular concentrations are reached during cell-based assays without requiring toxic dosing levels.
Procurement of high-purity (>99%) 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is critical for optical assay integrity. Standard commercial grades (~95% purity) often contain up to 3% residual 4-(piperidin-1-yl)aniline, which generates significant autofluorescence at 340/460 nm. High-purity lots restrict this contaminant to <0.1%, reducing the false-positive hit rate in fluorescence-based HTS from 14% to <1% [1].
| Evidence Dimension | False-positive hit rate in fluorescence assays |
| Target Compound Data | <1% false-positive rate (>99% purity grade) |
| Comparator Or Baseline | 14% false-positive rate (95% purity grade) |
| Quantified Difference | 14-fold reduction in assay background interference |
| Conditions | Fluorescence-based HTS, 340 nm excitation / 460 nm emission |
Investing in the high-purity grade eliminates costly downstream deconvolution of false positives caused by reactive or fluorescent impurities.
Due to its quantified kinetic solubility (45 µM in 1% DMSO) and lack of autofluorescence when procured at >99% purity, this compound is highly suited for automated, high-throughput phenotypic screening workflows. It avoids the precipitation issues and false-positive readouts commonly associated with morpholine analogs or lower-purity batches [1].
The higher membrane permeability (Papp of 15 x 10^-6 cm/s) driven by the 4-ethylphenoxy moiety makes this compound the right choice for cell-based assays targeting intracellular kinases or receptors. It ensures adequate target engagement without the need to artificially inflate assay concentrations, which often leads to off-target cytotoxicity [2].
As a well-characterized building block with predictable pKa and LogD profiles, it serves as an ideal reference standard for medicinal chemistry teams expanding phenoxybutanamide libraries. Its predictable ionization behavior in physiological buffers provides a reliable baseline for calibrating the physicochemical properties of new derivatives [3].